Haloxyfop-methyl

描述

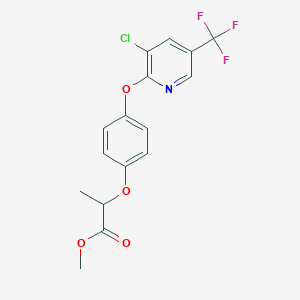

Haloxyfop-methyl is a post-emergence herbicide developed by Dow Chemical for controlling grass weeds in dicotyledonous crops such as soybeans and cotton. It belongs to the aryloxyphenoxypropionate (AOPP) class, which inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis . Its chemical structure includes a trifluoromethylpyridine moiety (Fig. 1), contributing to its herbicidal activity and environmental persistence . Upon application, this compound is rapidly hydrolyzed to its acid form, haloxyfop, which translocates to metabolically active plant regions, causing lipid biosynthesis disruption and plant death .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of haloxyfop-methyl involves several key steps. Initially, hydroquinone reacts with ®-2-bromomethyl propionate in the presence of an alkaline reagent to generate an intermediate, ®-2-(4-hydroxyphenoxy) methyl propionate. This intermediate is then reacted with 3-chloro-2-bromo-5-trifluoromethyl pyridine under the action of a catalyst to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The raw materials and reagents used are cost-effective and readily available, ensuring that the production process is economically viable. The conditions are mild, and the operations are straightforward, making the process suitable for industrial applications .

化学反应分析

Types of Reactions: Haloxyfop-methyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly known for its hydrolysis reaction, where the methyl ester is converted to haloxyfop acid .

Common Reagents and Conditions:

Hydrolysis: This reaction typically occurs in the presence of water or an alkaline medium, resulting in the formation of haloxyfop acid.

Oxidation and Reduction: These reactions involve common oxidizing and reducing agents, although specific conditions and reagents may vary depending on the desired outcome.

Major Products: The primary product formed from the hydrolysis of this compound is haloxyfop acid. Other reactions may yield various intermediates and by-products, depending on the specific conditions and reagents used .

科学研究应用

Agricultural Applications

Haloxyfop-methyl is predominantly used in agriculture for weed management. Its effectiveness against specific grass species makes it a valuable tool for farmers.

Weed Control Efficacy

Research indicates that this compound effectively controls a variety of grass weeds, including sourgrass and fleabane. A study demonstrated that applying this compound at least six days before the application of cloransulam-methyl resulted in 100% control of 3- to 4-tiller sourgrass and significant control of flowering sourgrass . The sequential application enhances the herbicidal efficacy, allowing for better management of resistant weed populations.

| Weed Species | Control Rate | Application Timing |

|---|---|---|

| Sourgrass (3-4 tillers) | 100% | ≥ 6 days before cloransulam-methyl |

| Flowering Sourgrass | 60% | ≥ 6 days before cloransulam-methyl |

Environmental Impact Studies

This compound's environmental implications have been extensively studied, particularly regarding its effects on non-target organisms and ecosystems.

Toxicological Assessments

This compound has been shown to induce oxidative stress in non-target species such as zebrafish. A study revealed that exposure to this compound during embryonic development resulted in developmental defects, reduced viability, and impaired vasculogenesis . This highlights the need for careful management of its application to minimize ecological risks.

| Parameter | Effect |

|---|---|

| Embryo Viability | Decreased |

| Hatching Ratio | Decreased |

| Pericardial Edema Incidence | Increased |

Toxicological Research

The compound's toxicity has been a focal point of research, particularly concerning its systemic effects on mammals.

Systemic Toxicity in Rats

In a series of studies involving rats, this compound was administered at varying doses to assess its systemic toxicity. Significant increases in liver weight and alterations in biochemical markers were observed at doses as low as 0.002 mg/kg/day . These findings underscore the potential health risks associated with exposure to this compound.

| Dose (mg/kg/day) | Effect on Liver Weight | Biochemical Changes |

|---|---|---|

| 0.002 | Increased (4%) | Elevated ALP, ALT, AST |

| 2.0 | Increased (44%) | Significant liver damage |

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its use and mitigating risks.

Lipid Metabolism Inhibition

This compound functions by inhibiting fatty acid synthesis through competitive binding to acetyl-CoA carboxylase in grasses . This mechanism is responsible for its selective herbicidal activity, making it effective against certain weed species while sparing many crops.

Conclusion and Future Directions

This compound remains a critical herbicide in agricultural practices due to its effectiveness against grassy weeds. However, its environmental impact and potential health risks necessitate ongoing research and careful application management. Future studies should focus on developing safer application protocols and exploring alternative methods for weed control that minimize ecological disruption.

Case Studies Summary

Several studies have provided insights into the applications and effects of this compound:

- A study on sequential herbicide applications demonstrated enhanced control over resistant weed populations.

- Toxicological assessments highlighted significant systemic effects in mammals, emphasizing the need for safety evaluations.

- Research on aquatic organisms revealed developmental risks associated with exposure, indicating potential environmental hazards.

作用机制

Haloxyfop-methyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase. This enzyme plays a crucial role in fatty acid synthesis, and its inhibition disrupts lipid metabolism in plants, leading to their death. The compound specifically targets the R-isomer of haloxyfop, which is the most active form .

相似化合物的比较

Comparison with Similar ACCase-Inhibiting Herbicides

Fluazifop-Butyl

- Chemical Structure: Both haloxyfop-methyl and fluazifop-butyl share a phenoxyphenoxypropionic acid backbone but differ in substituents. This compound contains a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, while fluazifop-butyl has a 5-(trifluoromethyl)-2-pyridinyl group .

- Herbicidal Spectrum : Both target annual and perennial grasses, but this compound exhibits longer residual soil activity (21-day half-life for its acid form vs. ~14 days for fluazifop acid) .

- Crop Safety: Fluazifop-butyl is less injurious to non-target crops like corn when applied pre-sowing. This compound requires an 8–11 day plant-back interval to avoid yield losses (up to 5,121 kg ha⁻¹ in corn) .

Table 1 : Key Properties of this compound vs. Fluazifop-Butyl

Clethodim

- Mode of Action : Clethodim, a cyclohexanedione herbicide, also inhibits ACCase but binds to a different enzyme conformation than AOPPs .

- Crop Safety : Clethodim causes minimal injury to corn (<9% injury) even at 0 days before sowing, whereas this compound causes >75% injury under similar conditions .

- Environmental Impact : Clethodim degrades faster in soil, reducing carryover risk. This compound’s acid form persists longer, necessitating strict application timing .

Table 2 : Efficacy and Safety Comparison with Clethodim

Sethoxydim

- Chemical Class : A cyclohexanedione herbicide like clethodim.

- Metabolism : Sethoxydim is metabolized more slowly in grasses, leading to prolonged activity but lower translocation compared to this compound .

- Adjuvant Interaction : Sethoxydim requires oil-based adjuvants for optimal absorption, whereas this compound’s efficacy is antagonized by 2,4-D due to reduced translocation .

Structural Analogs and Derivatives

- Nitro-Substituted Derivatives : Compounds derived from this compound’s structure, such as those with nitro groups at the pyridine ring’s 3-position, show enhanced activity (IC₅₀ = 27.7 mg/L vs. 26.96 mg/L for this compound) .

- Triazole-Containing Derivatives : Compound 15 (1,2,4-triazole) exhibits improved crop selectivity while maintaining herbicidal efficacy .

Environmental and Resistance Considerations

生物活性

Haloxyfop-methyl, an aryloxyphenoxypropionate herbicide, is widely used in agriculture for controlling grass weeds. While effective in its intended use, research has revealed significant biological activity that raises concerns regarding its toxicity and environmental impact. This article synthesizes findings from various studies, focusing on the compound's effects on metabolic processes, immunotoxicity, and developmental toxicity.

This compound functions primarily by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. This inhibition leads to the disruption of lipid metabolism and ultimately results in plant death. However, its effects extend beyond plants, impacting various biological systems in animals and aquatic organisms.

Immunotoxicity

Recent studies have demonstrated that this compound exhibits immunotoxic effects. For instance, a study on zebrafish showed that exposure to this compound resulted in a significant reduction in innate immune cells like neutrophils and macrophages. Additionally, it induced apoptosis in neutrophils and affected T cell maturation in the thymus, suggesting a detrimental impact on immune function .

Effects on Glucose Metabolism

This compound has been shown to disrupt glucose metabolism. In a study involving Chiromantes dehaani (a species of crab), exposure led to decreased weight gain and specific growth rates. The compound altered several metabolic markers: it reduced levels of pyruvate and lactate while increasing glucose-6-phosphate dehydrogenase activity, indicating a shift in metabolic pathways towards increased glucose utilization .

Oxidative Stress

The herbicide also induces oxidative stress, characterized by increased reactive oxygen species (ROS) levels and malondialdehyde (MDA) concentrations. This oxidative stress is accompanied by heightened activities of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD), which attempt to mitigate cellular damage caused by oxidative agents .

Study on Rats

A comprehensive study assessing the hepatotoxicity and nephrotoxicity of this compound in rats revealed significant changes in liver function markers. The plasma levels of bilirubin and liver enzymes (ALP, ALT, AST) increased significantly with dose-dependent responses. For example, ALT activity increased by 49% at the highest dose tested compared to controls . This indicates that this compound can cause liver damage at elevated exposure levels.

| Parameter | Control | 6.75 mg/kg | 13.5 mg/kg | 27 mg/kg |

|---|---|---|---|---|

| Bilirubin (mg/dL) | 0.5 | 0.64 (+28%) | 0.81 (+62%) | 0.98 (+97%) |

| ALP (U/L) | 100 | 135 (+35%) | 146 (+46%) | 167 (+67%) |

| ALT (U/L) | 50 | 59 (+18%) | 68 (+35%) | 74 (+49%) |

| AST (U/L) | 40 | 43 (+8%) | 48 (+20%) | 50 (+26%) |

Developmental Toxicity in Zebrafish

Another critical study focused on the developmental effects of this compound on zebrafish embryos indicated significant teratogenic effects. Exposed embryos exhibited spinal deformities, stunted growth, and behavioral changes such as reduced swimming speed and altered movement patterns . These findings highlight the potential risks posed by this compound not only to adult organisms but also to developing aquatic life.

Environmental Impact

This compound's environmental persistence raises concerns about its ecological impact. Studies have shown that it can accumulate in soil and water systems, leading to potential toxicity in non-target organisms including fish and amphibians . The compound's half-life under aerobic conditions is approximately 0.5 days, but its metabolites may persist longer and contribute to ecological toxicity.

常见问题

Basic Research Questions

Q. What experimental designs are recommended for assessing sub-lethal effects of haloxyfop-methyl on non-target plants?

- Methodology : Conduct greenhouse and field trials with controlled dose gradients. Preliminary tests should determine the optimal dose range (e.g., 2.5 g i.a. ha⁻¹ in field plots) to evaluate parameters like lignification rates, plant height, and biomass yield without inducing acute toxicity. Use randomized block designs with replicates to ensure statistical validity .

- Data Analysis : Compare treated and untreated groups using ANOVA or non-parametric tests to quantify dose-dependent effects on physiological traits.

Q. How can analytical methods for this compound detection in complex matrices (e.g., infant formula) be validated?

- Methodology : Optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols for matrix-specific challenges (e.g., high-fat or high-protein content). Validate recovery rates by spiking samples with this compound and its analogs, ensuring sensitivity (e.g., limits of detection ≤ 0.01 ppm). Cross-validate results in independent laboratories to confirm reproducibility .

- Key Parameters : Include precision (intra-day and inter-day variability), accuracy (spike recovery), and linearity across concentration ranges.

Q. What standardized approaches are used to determine herbicide resistance levels in weeds?

- Methodology : Conduct dose-response assays in greenhouse settings using a factorial design (e.g., 2 populations × 10 herbicide doses). Apply this compound at escalating rates (e.g., 3.9–998 g ai ha⁻¹) and assess visual control (%) and biomass reduction at 28 days after treatment (DAT). Calculate resistance ratios (RF) by comparing ED₅₀ (effective dose for 50% response) between resistant and susceptible populations .

- Example : A resistant goosegrass population showed RF values of 150 for this compound, indicating high resistance .

Advanced Research Questions

Q. How are target-site mutations conferring resistance to this compound identified?

- Methodology : Extract DNA from resistant weed populations and amplify ACCase gene fragments using PCR with primers from established literature. Sequence PCR products (e.g., via Sanger sequencing) to detect mutations like Gly2096Ala in ACCase, which reduces herbicide binding affinity. Validate mutations by correlating genotypic data with phenotypic resistance ratios .

- Case Study : A Brazilian goosegrass population with Gly2096Ala exhibited 150-fold resistance to this compound .

Q. What strategies assess cross-resistance patterns between ACCase-inhibiting herbicides?

- Methodology : Screen resistant populations with multiple ACCase inhibitors (e.g., this compound, clethodim, fenoxaprop-ethyl) at label rates. Use dose-response curves to calculate RF values for each herbicide. Advanced studies may involve F₁ generation testing to confirm heritability of resistance traits .

- Findings : Populations resistant to this compound often show cross-resistance to clethodim (RF = 50–110) but variable sensitivity to glyphosate (RF = 4–6) due to distinct mutation pathways .

Q. How do researchers evaluate the physiological impact of this compound on plant root systems?

- Methodology : Treat root tissues with this compound (e.g., 10⁻⁴ M) and measure elongation rates, respiration (via oxygen consumption), and ATP content over time (24–72 hours). Compare effects between monocots (e.g., corn) and dicots (e.g., soybean) to elucidate selectivity mechanisms .

- Key Insight : Inhibition of respiration in corn roots occurs within 24 hours, but ATP depletion is a secondary effect, suggesting mitochondrial disruption precedes energy deficit .

Q. Data Analysis and Interpretation

Q. How should conflicting data on this compound efficacy be resolved?

- Methodology : Perform meta-analyses of dose-response studies to identify outliers. Investigate confounding variables (e.g., application timing, environmental stress) using multivariate regression. Replicate experiments under controlled conditions to isolate factors like moisture stress or soil pH .

- Example : Discrepancies in lignification reduction (e.g., 9% in field vs. higher rates in greenhouse) may stem from environmental interactions .

Q. What statistical models are appropriate for analyzing herbicide resistance evolution?

属性

IUPAC Name |

methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSWTRQUCLNFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024123 | |

| Record name | Haloxyfop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69806-40-2 | |

| Record name | Haloxyfop-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69806-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxyfop-methyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxyfop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-[4-(3-Chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOXYFOP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HO742968B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。